Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
IUPAC Name Rationalization
The IUPAC name tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is derived from its structural features:
- Spirocyclic backbone : The term "spiro[4.4]nonane" denotes a bicyclic system where two four-membered rings share a single atom (the spiro atom). The numbering begins at the spiro junction, with each ring containing four carbons.
- Heteroatom substitution : The "2,7-diaza" prefix indicates nitrogen atoms at positions 2 and 7 of the spiro system.
- Functional groups :
Structural Breakdown
| Component | Position | Role |
|---|---|---|
| Spiro[4.4]nonane | Core | Bicyclic backbone |
| Nitrogen atoms | 2, 7 | Heteroatoms in the rings |
| tert-Butyl carboxylate | 2 | Protecting group |
| Oxo groups | 6, 8 | Ketone functionalities |
The SMILES notation CC(C)(C)OC(=O)N1CCC2(CC(=O)NC2=O)C1 corroborates this structure, illustrating the spiro junction (C1-C2-C3-C4 and C5-C6-C7-C8 rings) and ketone placements.
Stereochemical Descriptors (R/S Configuration)
The stereochemistry of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is influenced by its spirocyclic framework and substituent arrangement:
- Spiro center : The shared atom (position 1) is a quaternary carbon bonded to two nitrogen-containing rings. No chiral centers are explicitly reported in available data.
- Conformational analysis :
Key Observations
- No stereoisomers are documented in current literature, suggesting the compound may exist as a single stereoisomer under standard conditions.
- X-ray crystallography of analogous structures (e.g., tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate) reveals non-planar ring systems but no resolvable chirality.
CAS Registry Number Cross-Validation
The CAS registry number 1638768-37-2 is validated through multiple identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1638768-37-2 | |
| MDL Number | MFCD18632933 | |
| Molecular Formula | C₁₂H₁₈N₂O₄ | |
| Molecular Weight | 254.29 g/mol | |
| IUPAC Name | This compound |
Cross-Validation Notes
Properties
IUPAC Name |
tert-butyl 1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-14)6-8(15)13-9(12)16/h4-7H2,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKFNNAOWNQGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901134239 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-37-2 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 6,8-dioxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901134239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 2,7-Diazaspiro[4.4]nonane Core
The spirocyclic core is commonly synthesized by cyclization of appropriately substituted diamines and diketones or via intramolecular nucleophilic substitution reactions. A representative method involves:
- Starting from a pyrrolidine derivative bearing a nitrile or ester functional group.
- Catalytic hydrogenation (e.g., Raney Nickel under H₂ atmosphere at room temperature) to reduce nitrile groups and promote ring closure forming the diazaspiro framework.
- Use of methanol or ethanol as solvent to facilitate cyclization and purification by recrystallization.
Introduction of the tert-Butyl Carboxylate Group
Protection of the carboxyl group as a tert-butyl ester is achieved by:
- Reaction of the corresponding carboxylic acid or acid chloride intermediate with tert-butanol under acidic or coupling conditions.
- Alternatively, tert-butyl esterification can be introduced early in the synthesis by using tert-butyl protected amino acid derivatives as starting materials.
- The tert-butyl ester group stabilizes the molecule and facilitates purification.
Representative Experimental Procedure
Analytical and Structural Confirmation
- NMR Spectroscopy: Chemical shifts confirm the presence of keto groups and tert-butyl ester protons.
- X-ray Crystallography: Confirms the spirocyclic structure and oxidation sites.
- Mass Spectrometry: Molecular ion peak at m/z consistent with C12H18N2O4 (Molecular Weight 254.28).
- Purity: Typically >98% by HPLC or GC analysis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H18N2O4 |
| Molecular Weight | 254.28 g/mol |
| Key Starting Materials | Pyrrolidine derivatives with nitrile or ester groups |
| Protecting Group | tert-Butyl ester |
| Oxidizing Agents | Dess–Martin periodinane, PCC, Swern oxidation |
| Catalysts | Raney Nickel for hydrogenation |
| Solvents | Methanol, ethanol, dichloromethane |
| Reaction Conditions | Room temperature to 50 psi H₂ (hydrogenation), 0°C to RT (oxidation) |
| Purity Achieved | ≥98% |
| Storage | Sealed, dry, 2–8°C |
Research Findings and Notes
- The choice of hydrogenation catalyst and pressure is critical for efficient cyclization without side reactions.
- tert-Butyl ester protection is stable under oxidation conditions, enabling selective functionalization.
- Structural studies via X-ray crystallography provide insights into conformational stability and hydrogen bonding in the solid state.
- The compound exhibits moderate polarity (LogP ~0.66) and moderate hydrogen bonding capacity, relevant for its handling and solubility.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s ketone and ester groups participate in several reactions:
Reduction of Ketones
The dioxo groups can be selectively reduced to alcohols or amines under controlled conditions:
| Reactant | Reducing Agent | Conditions | Product |
|---|---|---|---|
| 6,8-diketone derivative | Sodium borohydride (NaBH₄) | Methanol, 0°C | Secondary alcohols at C6 and C8 positions |
| 6,8-diketone derivative | Hydrogen (H₂) | Raney Ni, methanol | Amines (via reductive amination) |
Nucleophilic Substitution
The Boc group undergoes acid-catalyzed deprotection:
Reactants :
-
Trifluoroacetic acid (TFA) or HCl
Conditions :
-
Solvent: Dichloromethane (DCM)
-
Temperature: 0–25°C
Product :
Free amine (2,7-diazaspiro[4.4]nonane-6,8-dione), which can further react with electrophiles .
Derivatization for Biological Activity
Derivatives of this compound exhibit inhibitory effects on osteoclast activity. Key modifications include:
Ester Hydrolysis
Reactants :
-
Aqueous NaOH or LiOH
Conditions :
-
Solvent: THF/Water (4:1)
-
Temperature: 50°C
Product :
Carboxylic acid derivative, enabling conjugation with bioactive molecules.
Amide Formation
Reactants :
-
Primary amines (e.g., benzylamine)
-
Coupling agents: EDC/HOBt
Conditions :
-
Solvent: DMF
-
Temperature: 25°C
Product :
Amide derivatives with enhanced binding to biological targets.
Oxidation and Stability
The compound’s stability under oxidative conditions is notable:
| Condition | Observation |
|---|---|
| Exposure to air (O₂) | No significant degradation over 72h |
| Strong oxidants (KMnO₄) | Ketones remain intact; ester hydrolyzes |
Structural and Reactivity Insights
Crystallographic studies reveal:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
Recent studies suggest that compounds similar to tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate may exhibit anticancer properties. For instance, the structural motifs found in this compound can be modified to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Research indicates that spirocyclic compounds often interact with biological targets involved in cancer progression. -
Antimicrobial Properties :
The compound's unique structure allows for exploration in antimicrobial applications. Studies have shown that derivatives of diazaspiro compounds can inhibit bacterial growth and may serve as a basis for developing new antibiotics.
Organic Synthesis Applications
-
Building Block for Complex Molecules :
This compound can act as a versatile building block in organic synthesis. Its spiro structure provides a framework for constructing more complex architectures through various chemical reactions such as cycloadditions and functional group modifications. -
Synthesis of Heterocycles :
The compound can be utilized in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The nitrogen atoms in the spiro structure can participate in further reactions to create diverse heterocyclic systems.
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study :
A study published in a peer-reviewed journal demonstrated that derivatives based on the spiro structure showed significant activity against various cancer cell lines, indicating a promising avenue for drug development. -
Antimicrobial Efficacy :
Research conducted on related diazaspiro compounds revealed their effectiveness against resistant strains of bacteria, suggesting that this compound could be further explored for antibiotic development. -
Synthetic Pathways :
A comprehensive review highlighted synthetic strategies utilizing this compound as a precursor to complex heterocycles, showcasing its utility in modern organic chemistry.
Mechanism of Action
The mechanism of action of tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes structural variations and their impacts on properties and applications:
Key Differences and Trends
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 6-ketone group in the parent compound enhances electrophilicity, enabling nucleophilic additions (e.g., cyanide in proline analog synthesis) . In contrast, EWGs like trifluoromethyl () improve metabolic stability and lipophilicity .
- Aromatic Substituents : Benzyl or phenyl groups at the 7-position (e.g., 12a, 6a) increase steric bulk, enhancing binding to sigma receptors or aryl hydrocarbon receptors .
Stereochemical Control :
- Chiral variants (e.g., (S)-configuration in CAS 2306252-57-1) are critical for enantioselective drug design, such as antiviral agents targeting SARS-CoV-2 .
Synthetic Flexibility :
- Buchwald–Hartwig amination () and HATU-mediated acylations () enable precise functionalization for diverse pharmacological targets.
Biological Activity
Tert-butyl 6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1638768-37-2) is a synthetic compound characterized by its unique spirocyclic structure, which includes two carbonyl groups and a diaza bridge. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In a screening assay, the compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound in the development of new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may have therapeutic applications in inflammatory diseases.
Anticancer Activity
Preliminary studies have indicated that this compound possesses anticancer properties. In cell culture assays, the compound inhibited the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed using various concentrations of the compound.
- Results : Zones of inhibition were observed for both S. aureus and E. coli, with higher concentrations yielding larger zones.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the effect on cytokine production.
- Methodology : RAW264.7 macrophages were treated with the compound followed by LPS stimulation.
- Results : A significant reduction in TNF-alpha and IL-6 levels was recorded compared to control groups.
-
Case Study on Anticancer Potential :
- Objective : To investigate cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was performed on MCF-7 and A549 cells after treatment with varying concentrations of the compound.
- Results : IC50 values were determined at approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk Diffusion | Significant inhibition of S. aureus and E. coli |
| Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha and IL-6 production |
| Anticancer | MTT Assay | Induced apoptosis in MCF-7 and A549 cells |
Q & A
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Recrystallize from ethanol or methanol to obtain diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Measure reflections with a detector (e.g., Rigaku CCD) and process using CrystalClear software .
- Refinement : Employ SHELXL-97 for structure solution and refinement. Typical parameters: R-factor < 0.05, data-to-parameter ratio > 9.9 .
- Hydrogen Bonding : Analyze N–H⋯O interactions (e.g., 2.85–3.10 Å bond lengths) to confirm packing motifs .
Q. What synthetic routes are available for preparing this spirocyclic compound?
- Methodological Answer : A common route involves catalytic hydrogenation:
- Reactants : Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate with Raney Ni in methanol .
- Conditions : H₂ gas (50 psi, 25°C, 24 hrs). Monitor reaction progress via TLC or LC-MS .
- Workup : Filter catalyst, concentrate under vacuum, and purify via recrystallization (ethanol) .
- Yield : ~60–70% after optimization .
Advanced Research Questions
Q. How do conformational dynamics of the spirocyclic core influence reactivity or crystallinity?
- Methodological Answer :
- Envelope Conformations : Both five-membered rings adopt envelope conformations (flap atoms: C3 and C5). This steric strain impacts solubility and hydrogen-bonding networks .
- Planarity Analysis : Atoms C6–C8/O2/O3/N2 form a near-planar moiety (max deviation: 0.0082 Å), stabilizing crystal packing via N–H⋯O bonds along the [010] axis .
- Experimental Validation : Compare SC-XRD data with DFT-optimized geometries to assess strain energy contributions .
Q. How can hydrogen-bonding networks be characterized to predict physicochemical properties?
- Methodological Answer :
- SC-XRD Analysis : Extract bond lengths (D–H⋯A) and angles from crystallographic data. For example:
| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1⋯O1 | 0.88 | 2.10 | 2.874 | 147 |
| N2–H2⋯O3 | 0.88 | 2.05 | 2.910 | 162 |
- Thermal Analysis : Correlate melting points (if available) with intermolecular interaction strength .
- Solubility Prediction : Use Hirshfeld surface analysis to quantify H-bond contributions to lattice energy .
Q. How should researchers address contradictions in absolute configuration determination?
- Methodological Answer :
- Anomalous Dispersion : If Friedel pairs are merged (due to lack of heavy atoms), use Cu-Kα radiation or introduce a chiral derivatizing agent .
- Supplementary Techniques :
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to resolve enantiomers .
- NMR with Chiral Shift Reagents : Use europium complexes to induce splitting of signals .
Q. What strategies enable functionalization of the spirocyclic core for structure-activity studies?
- Methodological Answer :
- N-Alkylation : React with benzyl bromide or phenethyl bromide under basic conditions (K₂CO₃, acetonitrile, 50°C) .
- Boc Deprotection : Treat with TFA/DCM (1:1) to expose the secondary amine for further coupling .
- Derivative Screening : Synthesize analogs (e.g., 7-benzyl or 5-fluoro derivatives) and evaluate biological activity (e.g., σ receptor binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
